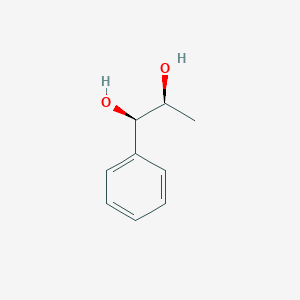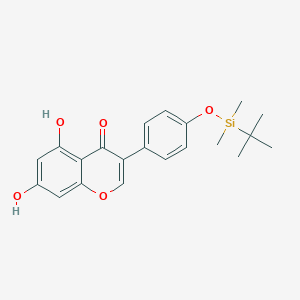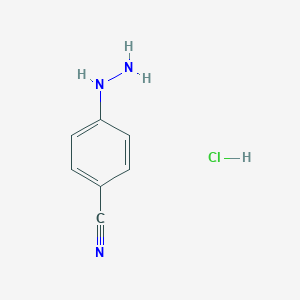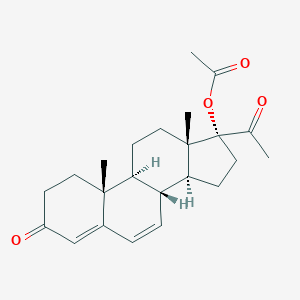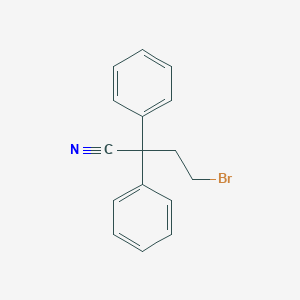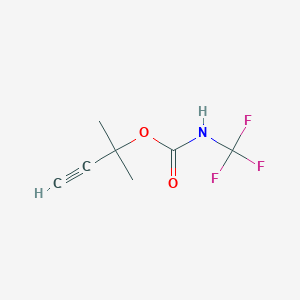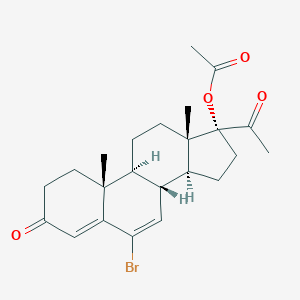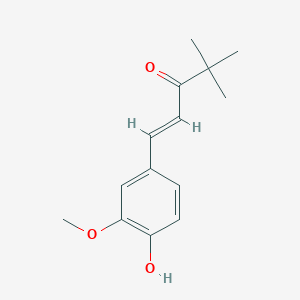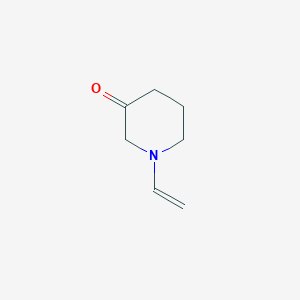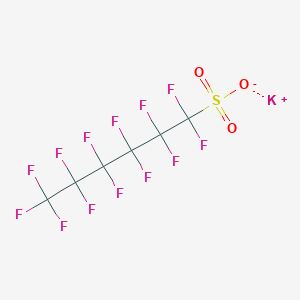
1,1'-(4-Chlorobutyliden)bis(4-fluorobenzol)
Übersicht
Beschreibung
1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene) is a chemical compound with the molecular formula C16H15ClF2 and a molecular weight of 280.74 g/mol . It is a derivative of bis(4-fluorophenyl)methane and is characterized by the presence of a chlorobutylidene group linking two fluorobenzene rings. This compound is typically used in research settings, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Chlorbutyl)bis(4-fluorbenzol) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 1,1’-(4-Chlorbutyl)bis(4-fluorbenzol) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Proteinen oder Enzymen. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu Veränderungen in zellulären Prozessen und Funktionen führt . Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und den untersuchten molekularen Zielstrukturen ab .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1,1’-(4-Chlorbutyl)bis(4-fluorbenzol) kann aus 4,4-Bis(4-fluorphenyl)butan-1-ol synthetisiert werden. Die Synthese umfasst die Chlorierung der Butylgruppe, gefolgt von der Kupplung der Fluorbenzolringe . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Chlorierungsmittels wie Thionylchlorid oder Phosphorpentachlorid, und die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um Hydrolyse zu verhindern .
Industrielle Produktionsmethoden: Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung von Sicherheitsmaßnahmen für den Umgang mit den Chlorierungsmitteln und anderen reaktiven Chemikalien umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1,1’-(4-Chlorbutyl)bis(4-fluorbenzol) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chlorbutylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile wie Hydroxid-, Amin- oder Thiolgruppen ersetzt wird.
Oxidationsreaktionen: Die Verbindung kann unter starken Oxidationsbedingungen zu den entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Natriumhydroxid, Ammoniak und Thiole.
Oxidationsreaktionen: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Hauptprodukte, die gebildet werden:
Wirkmechanismus
The mechanism of action of 1,1’-(4-chlorobutylidene)bis(4-fluorobenzene) involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and functions . The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Bis(4-fluorphenyl)methan: Diese Verbindung ist strukturell ähnlich, jedoch fehlt ihr die Chlorbutylgruppe, wodurch sie in bestimmten Substitutionsreaktionen weniger reaktiv ist.
1,1’-(4-Brombutyl)bis(4-fluorbenzol): Diese Verbindung hat eine Brombutylgruppe anstelle einer Chlorbutylgruppe, was ihre Reaktivität und die Arten von Reaktionen, die sie eingeht, beeinflussen kann.
Einzigartigkeit: 1,1’-(4-Chlorbutyl)bis(4-fluorbenzol) ist aufgrund des Vorhandenseins der Chlorbutylgruppe einzigartig, die eine spezifische Reaktivität bietet und eine große Bandbreite an chemischen Modifikationen ermöglicht. Dies macht es zu einer vielseitigen Verbindung für den Einsatz in verschiedenen Forschungs- und industriellen Anwendungen .
Eigenschaften
IUPAC Name |
1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXLTPGCINZEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186781 | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3312-04-7 | |
| Record name | 4,4-Bis(4-fluorophenyl)-1-chlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMIFRY8XAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

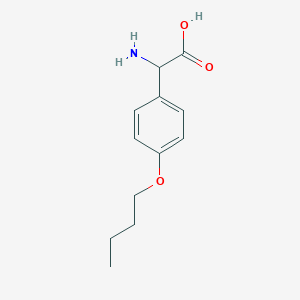
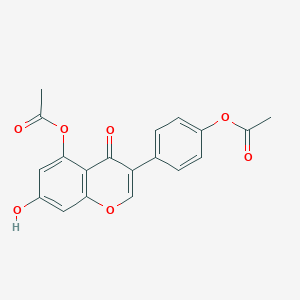
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)
